
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one is a chemical compound with the molecular formula C14H14F3NO2 and a molecular weight of 285.26 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Vorbereitungsmethoden
The synthesis of 3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one involves several steps. One common synthetic route includes the reaction of 2,3,4-trifluorobenzaldehyde with piperidine under specific conditions to form an intermediate, which is then further reacted with propanoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate certain biochemical pathways, influencing cellular functions .
Vergleich Mit ähnlichen Verbindungen
3-Propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one can be compared with other piperidine derivatives, such as:
1-Benzylpiperidin-4-one: Known for its use in the synthesis of pharmaceuticals.
4-Piperidone hydrochloride: Used as an intermediate in organic synthesis.
2,6-Dimethylpiperidine: Commonly used in the production of polymers and resins.
The uniqueness of this compound lies in its trifluorophenyl group, which imparts distinct chemical properties and potential biological activities .
Eigenschaften
Molekularformel |
C14H14F3NO2 |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
3-propanoyl-1-(2,3,4-trifluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C14H14F3NO2/c1-2-11(19)8-4-3-7-18(14(8)20)10-6-5-9(15)12(16)13(10)17/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
HXGVRXIWSHRNAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C(=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-Chlorobenzyl)amino]propanoic acid](/img/structure/B13222769.png)

![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)
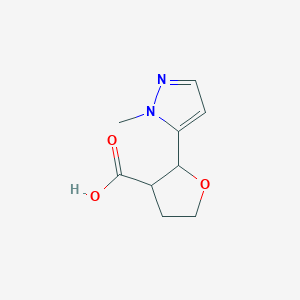
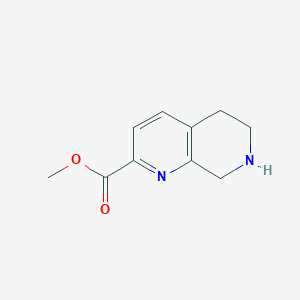

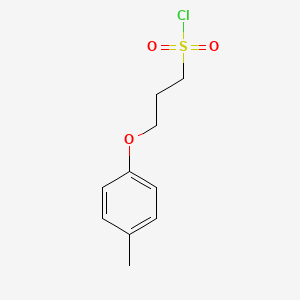

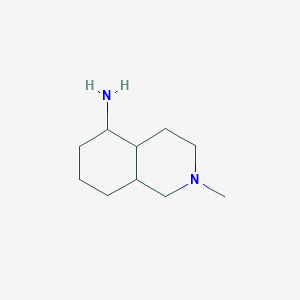
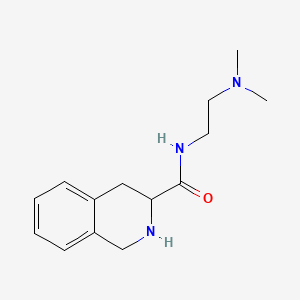
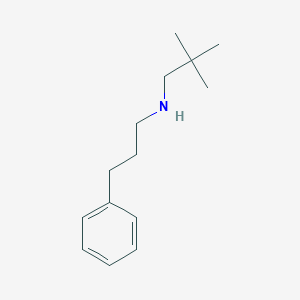
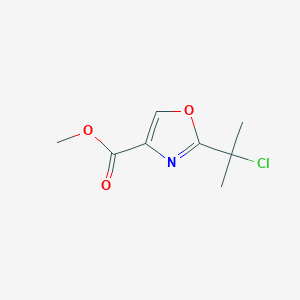
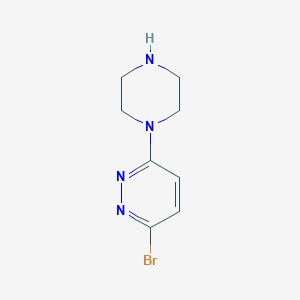
![2-(4-Aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B13222861.png)
